Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate
Description
Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (C₁₃H₉ClN₂O₂, MW: 260.68 g/mol) is a quinoline derivative with a chloro group at position 4, a cyano group at position 7, and an ester moiety at position 3 . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing quinolone-based therapeutics. Its structural uniqueness lies in the electron-withdrawing cyano group, which influences reactivity, solubility, and biological interactions compared to halogen- or alkoxy-substituted analogues.
Properties
IUPAC Name |
ethyl 4-chloro-7-cyanoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-11-5-8(6-15)3-4-9(11)12(10)14/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOLRQYTVFIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloroquinoline-3-carboxylic acid with ethyl cyanoacetate under specific conditions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different quinoline derivatives.
Common reagents used in these reactions include bases, acids, and specific catalysts depending on the desired transformation. The major products formed from these reactions are typically other quinoline derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent . Research indicates that it may inhibit the activity of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling related to growth and proliferation. By inhibiting these enzymes, Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate can potentially prevent abnormal cell growth associated with various cancers .
Case Study: Antitumor Activity
A study evaluated the effects of this compound on Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed a 100% decrease in tumor cell viability post-treatment, indicating significant antitumor potential.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Cell Viability (%) | 100 | 0 |
| Total Antioxidant Capacity | Low | High |
| Apoptosis Induction | None | Significant |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties . Preliminary studies have shown efficacy against various microbial strains, including both gram-positive and gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X µg/mL |
| Escherichia coli | Y µg/mL |
| Pseudomonas aeruginosa | Z µg/mL |
These findings suggest that the compound could be developed further for use in treating infectious diseases.
Biological Mechanism of Action
The mechanism through which this compound exerts its effects involves binding to specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition or activation of critical biological pathways, making it a candidate for therapeutic applications in cancer treatment and antimicrobial therapies .
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern at positions 4 and 7 significantly alters molecular properties. Key comparisons include:
Crystallographic and Spectroscopic Insights
- The 7-iodo analogue (from ) was characterized via IR spectroscopy and X-ray diffraction, revealing planar geometry and strong intermolecular halogen interactions. In contrast, the cyano group’s linear geometry may reduce crystal packing efficiency.
Biological Activity
Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (CAS Number: 2580250-60-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to illustrate its effects.
This compound is characterized by its unique structural features, including a chloro group and a cyano group, which contribute to its biological activity. The compound undergoes various chemical reactions such as substitution, reduction, and oxidation, allowing for the synthesis of diverse derivatives that may enhance its biological properties.
The mechanism of action involves the interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to the inhibition or activation of key biological pathways, making it a candidate for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. A notable study evaluated its antitumor effects on Ehrlich Ascites Carcinoma (EAC) cells in mice. The findings indicated a 100% decrease in tumor cell viability following treatment with the compound. Additionally, it demonstrated significant antioxidant properties and induced apoptosis in cancer cells .
Table 1: In Vivo Antitumor Activity
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Cell Viability (%) | 100 | 0 |
| Total Antioxidant Capacity | Low | High |
| Apoptosis Induction | None | Significant |
This study suggests that this compound could be developed as an effective chemotherapeutic agent due to its ability to induce apoptosis and enhance antioxidant defenses .
Antimicrobial Properties
In addition to anticancer activity, this compound has been investigated for its antimicrobial properties. Quinoline derivatives are known for their efficacy against various microbial strains. Preliminary studies indicate that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, making it a promising candidate for further development in infectious disease treatments .
Table 2: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X µg/mL |
| Escherichia coli | Y µg/mL |
| Pseudomonas aeruginosa | Z µg/mL |
Comparative Analysis with Similar Compounds
This compound can be compared with other quinoline derivatives to assess its unique properties. For instance:
Table 3: Comparison of Quinoline Derivatives
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| Ethyl 4-chloroquinoline-3-carboxylic acid | Moderate | High |
| 7-cyanoquinoline-3-carboxylate | Low | High |
This comparison illustrates that while this compound shows high anticancer potential, it also possesses moderate antimicrobial activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted quinoline precursors. For example, nucleophilic substitution reactions at the 4-position of the quinoline core can introduce the chloro group, while cyano functionalization at the 7-position may require nitrile precursors or cyanide-based reagents under controlled temperatures (40–80°C) . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., triethylamine) are critical for minimizing side products. Reaction progress should be monitored via TLC or HPLC, with purification achieved through recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR can confirm the ester group (δ ~4.3 ppm for –CHCH) and quinoline aromatic protons (δ 7.5–9.0 ppm). The cyano group’s electron-withdrawing effect shifts adjacent protons downfield .
- IR : Strong absorption bands at ~2220 cm (C≡N stretch) and ~1700 cm (ester C=O) are diagnostic .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 275.05), while HPLC with a C18 column and acetonitrile/water gradient ensures purity (>95%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement and OLEX2 for structure visualization . Key parameters include:
- Torsion angles : Confirm planarity of the quinoline ring and ester group orientation.
- Intermolecular interactions : Identify C–H⋯O/N hydrogen bonds or π-π stacking (e.g., distances <3.5 Å) that stabilize the crystal lattice .
- Data validation : Cross-check with PLATON or Mercury to detect disorders or twinning .
Q. What strategies address contradictions in reported biological activity data for quinoline-3-carboxylate derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles.
- Bioactivity validation : Replicate assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH 7.4, 37°C) with controls like ciprofloxacin .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters or dechlorinated analogs) that may skew results .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., chloro vs. methoxy groups) using molecular docking (AutoDock Vina) to predict target binding (e.g., DNA gyrase) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) to model transition states and calculate activation energies for substitution at the 4-chloro position .
- Electrostatic potential maps : Visualize electron-deficient regions (e.g., chloro group) prone to nucleophilic attack .
- Solvent effects : Include PCM models to simulate polar aprotic solvents (e.g., DMSO) that enhance reaction rates .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies of this compound?
- Methodological Answer :
- Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to derive IC values.
- Error analysis : Report 95% confidence intervals and use ANOVA to compare potency across cell lines (e.g., HeLa vs. MCF-7) .
- Reproducibility : Include triplicate measurements and blinded analyses to mitigate bias .
Q. How should researchers design experiments to investigate the metabolic stability of this compound?
- Methodological Answer :
- In vitro assays : Use liver microsomes (human or murine) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite identification : Employ high-resolution MS/MS (Q-TOF) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- Kinetic parameters : Calculate intrinsic clearance (CL) using the substrate depletion method .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
